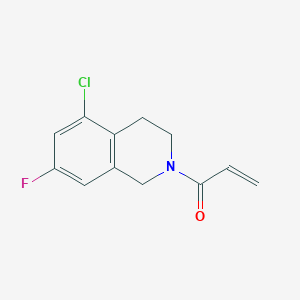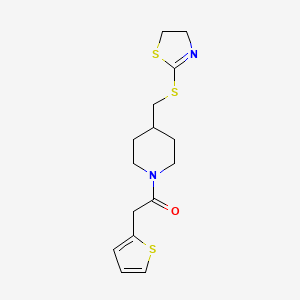
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as CP-544326, is a chemical compound that has been extensively studied for its potential applications in scientific research. CP-544326 is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological and psychiatric disorders. In
作用机制
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic dopaminergic system. The dopamine D3 receptor has been implicated in a variety of neurological and psychiatric disorders, including addiction, schizophrenia, and depression. 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one binds to the dopamine D3 receptor and prevents the binding of dopamine, which is the primary neurotransmitter that activates the receptor. This results in a decrease in the activation of the dopamine D3 receptor and a reduction in downstream signaling pathways.
Biochemical and Physiological Effects
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to decrease the expression of certain genes that are associated with addiction and reward. In addition, 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to improve cognitive function in animal models of schizophrenia and other disorders.
实验室实验的优点和局限性
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for precise manipulation of the receptor in experimental settings. It is also a stable compound that can be easily synthesized in large quantities. However, there are also limitations to the use of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. In addition, it has a relatively low affinity for the dopamine D3 receptor, which can limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one. One area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. In addition, there is a need for more studies investigating the long-term effects of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one and other dopamine D3 receptor antagonists. Finally, there is a need for more translational research investigating the potential clinical applications of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one and other dopamine D3 receptor antagonists.
合成方法
The synthesis of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one involves several steps, including the reaction of 2-amino-5-chloro-7-fluoro-3,4-dihydroisoquinoline with acetic anhydride to form the corresponding acetamide. The acetamide is then reacted with propargyl bromide in the presence of a base to form the final product, 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one. The synthesis of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been optimized to yield high purity and high yield, making it a reliable compound for scientific research.
科学研究应用
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in scientific research. It has been shown to be a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological and psychiatric disorders. 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been used in studies investigating the role of the dopamine D3 receptor in addiction, schizophrenia, and other disorders. It has also been used in studies investigating the effects of dopamine D3 receptor antagonists on behavior and cognition.
属性
IUPAC Name |
1-(5-chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c1-2-12(16)15-4-3-10-8(7-15)5-9(14)6-11(10)13/h2,5-6H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQWSVKACHGEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=C(C=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423197.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2423199.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2423200.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile](/img/structure/B2423201.png)
![Ethyl 4-[4-[[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2423202.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2423205.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B2423210.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-furylmethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2423212.png)